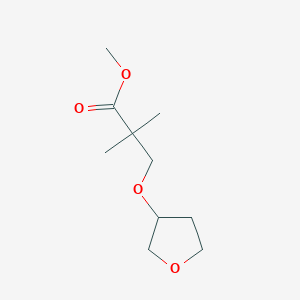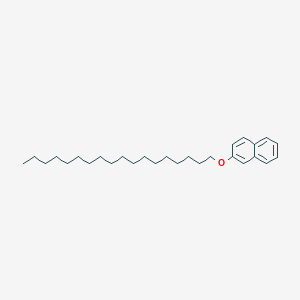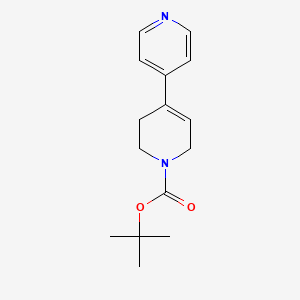
tert-butyl 4-pyridin-4-yl-3,6-dihydro-2H-pyridine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 3,6-dihydro-4,4’-bipyridine-1(2H)-carboxylate: is a chemical compound that belongs to the class of bipyridines Bipyridines are known for their applications in various fields, including chemistry, biology, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3,6-dihydro-4,4’-bipyridine-1(2H)-carboxylate typically involves the reaction of appropriate pyridine derivatives under controlled conditions. One common method might include the use of tert-butyl esters and bipyridine precursors in the presence of a catalyst. The reaction conditions often require specific temperatures, solvents, and reaction times to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring purity, and implementing cost-effective processes. Industrial methods might also involve continuous flow reactors and automated systems to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxidized bipyridine derivatives.
Reduction: Reduction reactions might yield reduced forms of the bipyridine ring.
Substitution: The bipyridine ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles are often used in substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield bipyridine N-oxides, while reduction could produce dihydrobipyridines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl 3,6-dihydro-4,4’-bipyridine-1(2H)-carboxylate can be used as a ligand in coordination chemistry, facilitating the formation of metal complexes. These complexes are valuable in catalysis and materials science.
Biology
In biological research, bipyridine derivatives are studied for their potential as therapeutic agents. They might exhibit biological activity, such as antimicrobial or anticancer properties.
Medicine
The compound could be explored for its pharmacological properties, including its potential as a drug candidate. Its interactions with biological targets are of particular interest.
Industry
In industry, the compound might be used in the synthesis of advanced materials, such as polymers and nanomaterials. Its role as a building block for more complex molecules makes it valuable in material science.
Wirkmechanismus
The mechanism of action of tert-butyl 3,6-dihydro-4,4’-bipyridine-1(2H)-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The bipyridine ring can coordinate with metal ions, influencing catalytic activity. The tert-butyl group might affect the compound’s solubility and stability, impacting its overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bipyridine: A simpler bipyridine derivative with similar coordination properties.
2,2’-Bipyridine: Another bipyridine isomer with distinct chemical behavior.
Phenanthroline: A related compound with a different ring structure but similar applications in coordination chemistry.
Uniqueness
Tert-butyl 3,6-dihydro-4,4’-bipyridine-1(2H)-carboxylate is unique due to the presence of the tert-butyl group and the specific substitution pattern on the bipyridine ring
Eigenschaften
Molekularformel |
C15H20N2O2 |
|---|---|
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
tert-butyl 4-pyridin-4-yl-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)17-10-6-13(7-11-17)12-4-8-16-9-5-12/h4-6,8-9H,7,10-11H2,1-3H3 |
InChI-Schlüssel |
DQBQFQPCZLMDJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

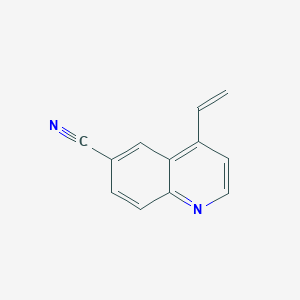

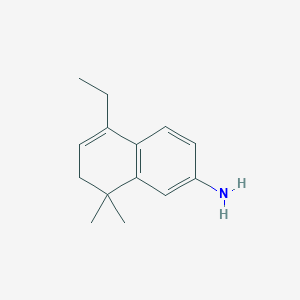

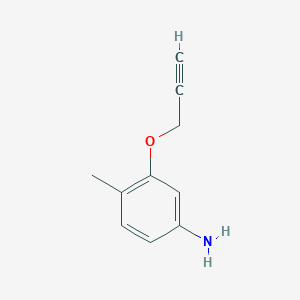
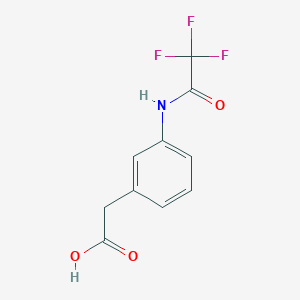
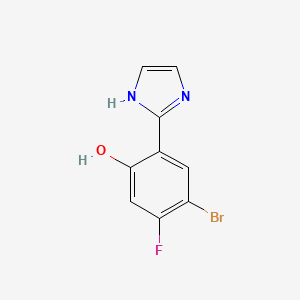
![Benzenemethanamine, N-[3-methyl-1-(2-propenyl)-2-butenyl]-](/img/structure/B8591144.png)

